molecular formula C18H24F2N6O B2538493 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1040676-41-2

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Número de catálogo B2538493
Número CAS: 1040676-41-2
Peso molecular: 378.428
Clave InChI: GDYKTRMNHUYIKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The characterization is typically done by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

  • Compounds featuring piperazine linkers have shown potent antibacterial and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. One such compound demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, highlighting its potential as a novel antibacterial agent (Mekky & Sanad, 2020).
  • Another study synthesized oxadiazole derivatives that exhibited broad-spectrum antibacterial activities, with certain compounds showing potent activity against Gram-positive bacteria. This research underscores the therapeutic potential of these derivatives in treating bacterial infections (Al-Wahaibi et al., 2021).

Anticancer Applications

  • The synthesis of novel N1-(flavon-7-yl)amidrazones incorporating N-piperazines showed significant growth inhibitory and cytotoxic effects on breast cancer (MCF-7 and T47D) and Leukemic (K562) cell lines. These findings suggest the potential of these compounds as anticancer drugs, offering a basis for further exploration in cancer therapy (Abu-Aisheh et al., 2012).

Enzyme Inhibition for Drug Development

  • Research involving piperazine derivatives has explored their effectiveness in inhibiting enzymes critical to the survival of pathogenic organisms, indicating potential applications in developing new therapeutic agents. For example, certain derivatives have been identified for their inhibitory activities against MurB enzyme, which is essential for bacterial cell wall synthesis. This enzyme inhibition suggests a mechanism through which these compounds could be developed into antibacterial drugs with novel modes of action (Mekky & Sanad, 2020).

Mecanismo De Acción

The mechanism of action for similar compounds involves neuroprotection and anti-inflammatory activity . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given the promising results seen in similar compounds, there may be potential for this compound to be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N6O/c1-18(2,3)11-17(27)25-8-6-24(7-9-25)12-16-21-22-23-26(16)13-4-5-14(19)15(20)10-13/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKTRMNHUYIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.